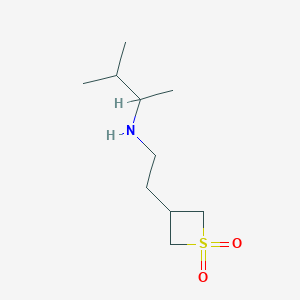
2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2O It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with an appropriate amine and a cyanide source. One common method includes the use of sodium cyanide in the presence of a suitable solvent under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.
Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro group and the nitrile moiety can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride: Similar in structure but with an acetic acid group instead of a nitrile group.
2-Amino-2-(5-fluoro-2-hydroxyphenyl)ethanol: Contains an ethanol group instead of a nitrile group.
Uniqueness: The combination of the amino, fluoro, and nitrile functionalities makes it a versatile compound for various chemical transformations and research applications .
Properties
Molecular Formula |
C8H7FN2O |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-8(12)6(3-5)7(11)4-10/h1-3,7,12H,11H2 |
InChI Key |
RGYXHPLBDDLPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C#N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)

![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)







![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)


